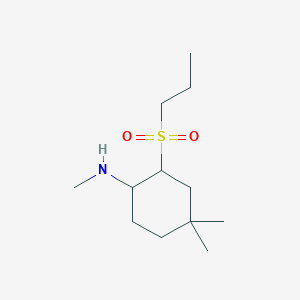

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine

Description

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine is a cyclohexane derivative featuring a sulfonyl group at position 2, a propyl chain attached to the sulfonyl moiety, and three methyl substituents (one at the amine position and two at position 4). This structure confers unique physicochemical properties, such as increased polarity due to the sulfonyl group and steric bulk from the methyl groups.

Properties

Molecular Formula |

C12H25NO2S |

|---|---|

Molecular Weight |

247.40 g/mol |

IUPAC Name |

N,4,4-trimethyl-2-propylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25NO2S/c1-5-8-16(14,15)11-9-12(2,3)7-6-10(11)13-4/h10-11,13H,5-9H2,1-4H3 |

InChI Key |

SBNAQCQQUKJXSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1CC(CCC1NC)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with propylsulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then subjected to reductive amination with an appropriate amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Amides and sulfonamides.

Scientific Research Applications

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine, differing in substituents and stereochemistry:

4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine

- Key Differences : Lacks the N-methyl group present in the target compound.

- However, the sulfonyl group retains high polarity, suggesting comparable solubility in polar solvents. This compound is listed as discontinued, indicating possible synthesis or stability challenges .

4-(Propane-2-sulfonyl)cyclohexan-1-amine

- Key Differences : Features an isopropylsulfonyl group instead of a linear propylsulfonyl chain.

- Impact : The branched isopropyl group introduces greater steric hindrance, which may reduce binding affinity in biological systems compared to the linear propyl chain. This could also lower melting points due to reduced molecular symmetry .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Key Differences : Replaces the sulfonyl group with a ketone and adds a methoxyphenyl ring.

- The ketone group introduces electrophilicity, making it susceptible to nucleophilic attack, unlike the stable sulfonyl group in the target compound. Purity analysis methods for Methoxmetamine likely focus on ketone-specific derivatization techniques .

(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

- Key Differences : Substitutes the sulfonyl group with a methylpiperazine moiety.

- Impact: The piperazine ring introduces basicity and hydrogen-bonding capacity, which could enhance solubility in aqueous media.

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Polarity | Likely Solubility Profile |

|---|---|---|---|---|

| This compound | C₁₃H₂₇NO₂S | N-Me, 4,4-diMe, 2-propylsulfonyl | High | Polar solvents (DMSO, methanol) |

| 4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine | C₁₁H₂₃NO₂S | 4,4-diMe, 2-propylsulfonyl | High | Similar to target compound |

| 4-(Propane-2-sulfonyl)cyclohexan-1-amine | C₉H₁₉NO₂S | 2-isopropylsulfonyl | Moderate | Less polar than target compound |

| (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | C₁₁H₂₃N₃ | 4-methylpiperazine | Moderate | Water-miscible |

Note: Data inferred from substituent effects and analogous compounds in the evidence .

Biological Activity

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H27NO2S

- CAS Number : 64674757

- Chemical Class : Amine

This compound features a cyclohexane ring substituted with a propylsulfonyl group and three methyl groups, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action that contribute to their biological activity. These include:

- Inhibition of Enzymatic Activity : Certain amines can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Interaction with Receptors : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological responses.

- Impact on Cell Cycle : Similar compounds have been shown to affect the cell cycle by inducing apoptosis or cell cycle arrest at specific phases.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on cancer cells and other biological systems.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |

| Cell Cycle Arrest | Induces G2/M phase arrest in treated cells leading to increased cell death rates. |

| Enzyme Inhibition | Demonstrates potential inhibition of key metabolic enzymes affecting cancer metabolism. |

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

-

Cytotoxicity in Cancer Cells :

- A study showed that this compound significantly reduced viability in multiple cancer cell lines (IC50 values ranging from 0.5 to 5 μM), indicating its potential as an anticancer agent.

- The mechanism was attributed to disruption of microtubule dynamics, causing mitotic arrest and subsequent apoptosis.

-

Effects on Normal Cells :

- Research indicated that while the compound effectively targeted cancer cells, it exhibited lower toxicity towards normal cells at similar concentrations, suggesting a degree of selectivity.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.